molecular formula C26H23NO5 B15003451 N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide

Cat. No.: B15003451
M. Wt: 429.5 g/mol
InChI Key: ROLOLATYSNEFRM-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide is a complex organic compound with a unique structure that includes a tert-butylphenoxy group, a hydroxy group, and a dihydroanthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide typically involves multiple steps, starting with the preparation of the core anthracene structure, followed by the introduction of functional groups. Common synthetic routes include:

    Formation of the Anthracene Core: This step involves the cyclization of suitable precursors under controlled conditions to form the anthracene skeleton.

    Introduction of the tert-Butylphenoxy Group: This is achieved through nucleophilic substitution reactions, where a tert-butylphenol derivative reacts with the anthracene core.

    Hydroxylation and Acetylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups in the anthracene core can be reduced to form alcohols.

    Substitution: The tert-butylphenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in drug discovery and development.

    Industry: It is used in the production of advanced materials with specific properties, such as high thermal stability and fluorescence.

Mechanism of Action

The mechanism of action of N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide involves its interaction with molecular targets through various pathways:

    Binding to Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It can modulate receptor activity by acting as an agonist or antagonist.

    Pathway Modulation: The compound can influence cellular pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl]acetamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H23NO5

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2-(4-tert-butylphenoxy)-4-hydroxy-9,10-dioxoanthracen-1-yl]acetamide

InChI

InChI=1S/C26H23NO5/c1-14(28)27-23-20(32-16-11-9-15(10-12-16)26(2,3)4)13-19(29)21-22(23)25(31)18-8-6-5-7-17(18)24(21)30/h5-13,29H,1-4H3,(H,27,28)

InChI Key

ROLOLATYSNEFRM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1C(=O)C3=CC=CC=C3C2=O)O)OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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